N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-((5-(3-Methoxyphenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) core linked via a carboxamide group to an isoxazole ring substituted with a 3-methoxyphenyl moiety.
Properties
IUPAC Name |
N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-23-15-4-2-3-12(7-15)17-9-14(21-26-17)10-20-19(22)13-5-6-16-18(8-13)25-11-24-16/h2-9H,10-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICTWRDGYGZEDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another approach includes the reaction of hydroximinoyl chlorides with iodinated terminal alkynes .
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis, which offers the advantages of shorter reaction times and higher yields . This method involves the use of microwave irradiation to facilitate the cyclization and subsequent functionalization reactions.
Chemical Reactions Analysis
Types of Reactions
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide has a broad range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity :
- The trifluoromethyl group in IIc enhances α-amylase inhibitory activity compared to methoxy-substituted analogs (e.g., HSD-2, HSD-4), likely due to increased electron-withdrawing effects and metabolic stability .
- Methoxy groups (as in the target compound’s 3-methoxyphenyl isoxazole) may improve solubility but reduce binding affinity compared to nitro or trifluoromethyl groups .
Core Heterocycle Comparison :
- Isoxazole vs. Benzodioxole : Isoxazole-containing compounds (e.g., ) often exhibit stronger enzyme inhibition due to the heterocycle’s electron-deficient nature, facilitating interactions with biological targets. In contrast, benzodioxole derivatives (e.g., IIc, HSD-2) are associated with metabolic modulation, such as hypoglycemia .
Target Compound vs. Analogs:
- Amide Coupling : The target compound’s carboxamide linkage is synthesized via standard coupling agents (e.g., HBTU, EDCI) similar to procedures in , and 10. For example:
- Isoxazole Ring Formation: The 5-(3-methoxyphenyl)isoxazole moiety likely follows cyclization strategies analogous to , where oxime intermediates react with alkynes or enol ethers .
Pharmacological and Physicochemical Properties
- Metabolic Stability : The methylenedioxy group in benzodioxole derivatives (e.g., IIc) is prone to oxidative metabolism, whereas isoxazole rings (as in the target compound) are more resistant, suggesting improved pharmacokinetics .
Biological Activity
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in oncology and antimicrobial applications. This article provides a comprehensive overview of the compound's biological activity, supported by data tables and relevant research findings.
Chemical Structure
The compound features a unique structure that combines isoxazole and benzo[d][1,3]dioxole moieties, which are known for their pharmacological properties. The presence of the methoxy group on the phenyl ring may enhance its lipophilicity and biological interactions.
Anticancer Activity
Research has shown that derivatives of benzo[d][1,3]dioxole exhibit significant antiproliferative effects against various cancer cell lines. In particular, studies have focused on the following aspects:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of intrinsic pathways and modulation of key signaling molecules.
- In Vitro Studies : A study demonstrated that the compound showed effective inhibition against several cancer cell lines, with IC50 values indicating potent activity. For instance:
The compound exhibited selective toxicity towards cancer cells while showing minimal effects on normal cells, suggesting a favorable therapeutic index.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It has shown activity against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) values were recorded for various bacterial strains:
These results indicate that the compound could serve as a lead for developing new antimicrobial agents.
Case Studies
Several case studies have highlighted the biological activity of compounds similar to this compound:
- Study on Antiproliferative Activity : A recent study evaluated a series of methoxy-substituted benzimidazole derivatives, revealing that compounds with similar structures to our target exhibited significant cytotoxicity against various cancer cell lines with low IC50 values, corroborating the potential efficacy of our compound in oncology .
- Antimicrobial Efficacy : Another investigation assessed the antibacterial properties of related dioxole derivatives, demonstrating selective activity against specific bacterial strains, reinforcing the hypothesis that modifications in structure can lead to enhanced biological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
